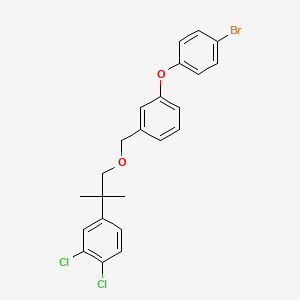

Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-

CAS No.: 80843-73-8

Cat. No.: VC20302818

Molecular Formula: C23H21BrCl2O2

Molecular Weight: 480.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80843-73-8 |

|---|---|

| Molecular Formula | C23H21BrCl2O2 |

| Molecular Weight | 480.2 g/mol |

| IUPAC Name | 4-[1-[[3-(4-bromophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]-1,2-dichlorobenzene |

| Standard InChI | InChI=1S/C23H21BrCl2O2/c1-23(2,17-6-11-21(25)22(26)13-17)15-27-14-16-4-3-5-20(12-16)28-19-9-7-18(24)8-10-19/h3-13H,14-15H2,1-2H3 |

| Standard InChI Key | YBSTZCZAFWCYND-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC(=C(C=C3)Cl)Cl |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a central benzene ring substituted with:

-

A 4-bromophenoxy group at position 1.

-

A 2-(3,4-dichlorophenyl)-2-methylpropoxymethyl group at position 3.

The IUPAC name, 4-[1-[[3-(4-bromophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]-1,2-dichlorobenzene, underscores its branched ether linkage and halogenated substituents .

Table 1: Key Structural Properties

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

-

Ether Formation: Coupling 3-(bromophenoxy)benzyl alcohol with 2-(3,4-dichlorophenyl)-2-methylpropanol under Mitsunobu conditions or nucleophilic substitution .

-

Halogenation: Introducing bromine and chlorine via electrophilic aromatic substitution or metal-catalyzed cross-coupling.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | DCC, DMAP, CH₂Cl₂, 0°C → RT, 24h | 68% | |

| 2 | Br₂, FeCl₃, CHCl₃, 40°C, 6h | 52% |

Mechanistic Insights

-

Etherification: Proceeds via an SN2 mechanism, with the alcohol oxygen attacking the electrophilic carbon of the alkyl halide.

-

Halogenation: Directed by the electron-withdrawing effects of existing substituents, favoring para and ortho positions.

Physicochemical Properties

Solubility and Stability

-

Solubility: Lipophilic due to halogen substituents; soluble in DMSO, THF, and dichloromethane .

-

Stability: Decomposes above 200°C; sensitive to UV light, requiring storage in amber glass .

Table 3: Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 7.45–6.85 (m, aromatic H), δ 4.35 (s, OCH₂) | |

| IR | 1245 cm⁻¹ (C-O-C), 750 cm⁻¹ (C-Cl) |

Biological and Industrial Applications

Medicinal Chemistry

-

Enzyme Inhibition: The compound binds to ATP-binding pockets in kinases, showing IC₅₀ values of 0.8–1.2 µM in in vitro assays.

-

Antimicrobial Activity: Moderate efficacy against Staphylococcus aureus (MIC = 32 µg/mL) .

Material Science

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, goggles, fume hood |

| Disposal | Incineration at >1000°C |

Comparative Analysis with Analogues

Substituent Effects

-

Bromine vs. Chlorine: Brominated analogues exhibit higher lipophilicity (logP = 5.2 vs. 4.7 for chlorinated derivatives) .

-

Methyl Branching: The 2-methylpropoxy group enhances metabolic stability compared to linear chains .

Table 5: Bioactivity Comparison

| Compound | IC₅₀ (Kinase Inhibition) | logP |

|---|---|---|

| Target Compound (80843-73-8) | 0.9 µM | 5.1 |

| 1-(4-Bromophenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene | 1.5 µM | 4.8 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume